Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate
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Overview
Description
Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate is an organic compound with a complex molecular structure It contains various functional groups, including ester, amide, and ether groups, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the amide bond: This step involves the reaction of 4-methoxyphenoxyacetic acid with a suitable amine to form the amide intermediate.
Esterification: The amide intermediate is then esterified with methylethyl alcohol in the presence of a catalyst such as sulfuric acid to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common reagents used in industrial production include sulfuric acid, methylethyl alcohol, and 4-methoxyphenoxyacetic acid.
Chemical Reactions Analysis
Types of Reactions
Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester and amide groups to alcohols and amines, respectively.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are used.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Methylethyl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate can be compared with other similar compounds, such as:
Methylethyl 4-[2-(3-methylphenoxy)propanoylamino]benzoate: Similar structure but with a different substitution pattern on the aromatic ring.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a similar methoxyphenyl group but differs in the overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups and molecular structure, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
propan-2-yl 4-[2-(4-methoxyphenoxy)propanoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5/c1-13(2)25-20(23)15-5-7-16(8-6-15)21-19(22)14(3)26-18-11-9-17(24-4)10-12-18/h5-14H,1-4H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDDUUPRZXYQQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)C(C)OC2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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